molecular formula C11H14BrN B12859984 (7-Bromo-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine

(7-Bromo-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine

Cat. No.: B12859984
M. Wt: 240.14 g/mol
InChI Key: FAHLBMCISPWWKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(7-Bromo-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine is an organic compound with the molecular formula C11H14BrN It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a bromine atom and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Bromo-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine typically involves the bromination of 1,2,3,4-tetrahydronaphthalene followed by amination. One common method includes the following steps:

    Bromination: 1,2,3,4-tetrahydronaphthalene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce a bromine atom at the 7-position.

    Amination: The resulting 7-bromo-1,2,3,4-tetrahydronaphthalene is then reacted with methanamine under suitable conditions to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(7-Bromo-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalenone derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 1,2,3,4-tetrahydronaphthalen-1-yl)methanamine.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or Grignard reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalenone derivatives, while substitution reactions can produce a variety of substituted naphthalene compounds.

Scientific Research Applications

(7-Bromo-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

    Biology: The compound can be used in the study of biological processes and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (7-Bromo-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and amine group play crucial roles in its binding affinity and specificity. The compound may modulate the activity of its targets by acting as an agonist, antagonist, or inhibitor, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol: A similar compound with a hydroxyl group instead of an amine group.

    7-Bromo-1,2,3,4-tetrahydroquinoline: A related compound with a quinoline structure.

    7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde: Another brominated compound with a different core structure.

Uniqueness

(7-Bromo-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine is unique due to its specific combination of a bromine atom and an amine group on a tetrahydronaphthalene scaffold. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H14BrN

Molecular Weight

240.14 g/mol

IUPAC Name

(7-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine

InChI

InChI=1S/C11H14BrN/c12-10-5-4-8-2-1-3-9(7-13)11(8)6-10/h4-6,9H,1-3,7,13H2

InChI Key

FAHLBMCISPWWKN-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C=CC(=C2)Br)CN

Origin of Product

United States

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